molecular formula C23H25N3O4S2 B2648375 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1207015-67-5

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2648375
CAS No.: 1207015-67-5
M. Wt: 471.59
InChI Key: KOEHQXBESHAXAN-UHFFFAOYSA-N
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Description

The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications in the field of microbiology. One study showed that this compound selectively kills bacterial persisters that tolerate antibiotic treatment but does not affect normal antibiotic-sensitive cells .

Scientific Research Applications

Receptor Antagonism and Pharmacological Potential

Compounds similar to 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide have been prepared and evaluated as 5-HT7 receptor antagonists. These compounds, including various piperazine derivatives, demonstrated significant inhibitory activities, indicating their potential in modulating serotonin receptors, which could have implications for treating neurological and psychiatric disorders (Yoon et al., 2008).

Anti-Inflammatory and Analgesic Properties

Research has also delved into the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have been identified as possessing significant analgesic and anti-inflammatory activities, suggesting their utility as therapeutic agents in managing pain and inflammation (Abu-Hashem et al., 2020).

Crystal Structure Analysis

The crystal structures of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been elucidated through single-crystal X-ray diffraction studies. These analyses provide insights into the molecular architecture and potential reactive sites of these compounds, which is critical for understanding their chemical behavior and interactions (Kumara et al., 2017).

Selective Bacterial Persister Targeting

One particularly promising application is the selective targeting of bacterial persisters by certain chemical compounds without affecting normal antibiotic-sensitive cells. This approach represents a novel strategy in combating antibiotic resistance and eradicating hard-to-treat bacterial infections (Kim et al., 2011).

Lewis Basic Catalysts for Chemical Synthesis

These compounds have also found use as highly enantioselective Lewis basic catalysts in the hydrosilylation of N-aryl imines. This application underscores their versatility in facilitating chemical reactions with high yield and selectivity, which is beneficial for the synthesis of complex organic molecules (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further investigation into its mechanism of action and potential applications, particularly in the field of microbiology. More research is also needed to fully understand its synthesis, molecular structure, and physical and chemical properties .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-17-4-3-5-18(16-17)24-23(27)22-21(10-15-31-22)32(28,29)26-13-11-25(12-14-26)19-6-8-20(30-2)9-7-19/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHQXBESHAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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